molecular formula C18H21ClN2O2S B608502 LDN-192960 CAS No. 184582-62-5

LDN-192960

Cat. No.: B608502
CAS No.: 184582-62-5
M. Wt: 364.9 g/mol
InChI Key: YWEKJJDSEKWGPQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine are a group of kinases, including CLK1 , DYRK1A , DYRK2 , DYRK3 , and PIM1 . These kinases play crucial roles in various cellular processes, including cell cycle progression, signal transduction, and gene expression.

Mode of Action

3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine selectively inhibits these kinases. It has been shown to inhibit ten of the other kinases by ≥90%, with only five being potently inhibited (IC 50 <1 μM), including CLK1 (IC 50 =0.21 μM), DYRK1A (IC 50 = 0.10 μM), DYRK2 (IC 50 =2 nM), DYRK3 (IC 50 =19 nM) and PIM1 (IC 50 =0.72 μM) . This inhibition disrupts the normal function of these kinases, leading to changes in the cellular processes they regulate.

Result of Action

The result of 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine’s action is the disruption of normal cellular processes regulated by its target kinases. For example, it demonstrates the classical Haspin inhibition phenotype by reducing levels of p-Thr3H3 in HeLa cells overexpressing Haspin with an EC 50 of 1.17 μM .

Biochemical Analysis

Biochemical Properties

3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine is known to be a dual inhibitor of Haspin and DYRK2, with IC50 values of 10 nM and 48 nM respectively . This suggests that it interacts with these enzymes, potentially altering their function and influencing biochemical reactions.

Cellular Effects

In cellular processes, 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine has been shown to reduce levels of p-Thr3H3 in HeLa cells overexpressing Haspin, demonstrating the classical Haspin inhibition phenotype . This suggests that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine exerts its effects through binding interactions with biomolecules, specifically inhibiting the activity of certain kinases . This can lead to changes in gene expression and potentially influence the function of cells.

Preparation Methods

The synthetic route for LDN-192960 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Chemical Reactions Analysis

LDN-192960 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups, enhancing or modifying its inhibitory properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

LDN-192960 has a wide range of scientific research applications:

Comparison with Similar Compounds

LDN-192960 is unique due to its dual inhibition of Haspin and DYRK2. Similar compounds include:

These compounds share similar inhibitory activities but differ in their chemical structures and specific applications.

Properties

CAS No.

184582-62-5

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine;hydrochloride

InChI

InChI=1S/C18H20N2O2S.ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;/h4-7,10-11H,3,8-9,19H2,1-2H3;1H

InChI Key

YWEKJJDSEKWGPQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LDN-192960

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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